molecular formula C20H23NO4 B12667811 Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester CAS No. 50261-16-0

Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester

Cat. No.: B12667811
CAS No.: 50261-16-0
M. Wt: 341.4 g/mol
InChI Key: BDWQITLMXFJLGJ-UHFFFAOYSA-N
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Description

Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester is a complex organic compound with a unique structure that combines a carbonic acid ester with an imine and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester typically involves the reaction of 4-(((4-methoxyphenyl)imino)methyl)phenol with pentyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired ester in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial production may involve the use of automated purification systems to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: 4-(((4-hydroxyphenyl)imino)methyl)phenyl pentyl ester.

    Reduction: 4-(((4-methoxyphenyl)amino)methyl)phenyl pentyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the ester group can undergo hydrolysis to release the active phenol derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester is unique due to its combination of an imine, ester, and methoxyphenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

50261-16-0

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)iminomethyl]phenyl] pentyl carbonate

InChI

InChI=1S/C20H23NO4/c1-3-4-5-14-24-20(22)25-19-10-6-16(7-11-19)15-21-17-8-12-18(23-2)13-9-17/h6-13,15H,3-5,14H2,1-2H3

InChI Key

BDWQITLMXFJLGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC

Origin of Product

United States

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